molecular formula C15H12O2 B595165 [13C]-9-Methylfluorene-9-carboxylic acid CAS No. 1285695-14-8

[13C]-9-Methylfluorene-9-carboxylic acid

Cat. No.: B595165
CAS No.: 1285695-14-8
M. Wt: 225.251
InChI Key: PUPWRKQSVGUBQS-UJKGMGNHSA-N
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Description

[13C]-9-Methylfluorene-9-carboxylic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used primarily in research applications involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of [13C]-9-Methylfluorene-9-carboxylic acid is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[13C]-9-Methylfluorene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 9-carboxyfluorene.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 9-Carboxyfluorene.

    Reduction: 9-Methylfluorene-9-methanol.

    Substitution: 9-Methylfluorene-9-carboxylic acid derivatives with various substituents on the aromatic ring.

Scientific Research Applications

[13C]-9-Methylfluorene-9-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a standard in carbon-13 NMR spectroscopy to study molecular structures and dynamics.

    Biology: To trace metabolic pathways and study the incorporation of labeled compounds in biological systems.

    Medicine: In drug development and pharmacokinetics to track the distribution and metabolism of labeled drugs.

    Industry: In the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The primary mechanism of action for [13C]-9-Methylfluorene-9-carboxylic acid involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to study the molecular environment and interactions of the compound. This is particularly useful in elucidating the structure and dynamics of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Methylfluorene-9-carboxylic acid: The non-labeled version of the compound.

    9-Carboxyfluorene: A derivative where the methyl group is oxidized to a carboxyl group.

    9-Methylfluorene-9-methanol: A reduced form of the compound.

Uniqueness

The incorporation of the carbon-13 isotope in [13C]-9-Methylfluorene-9-carboxylic acid makes it unique compared to its non-labeled counterparts. This isotopic labeling allows for detailed NMR studies, providing insights into molecular structures and interactions that are not possible with non-labeled compounds.

Properties

IUPAC Name

9-methylfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWRKQSVGUBQS-UJKGMGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735107
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285695-14-8
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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